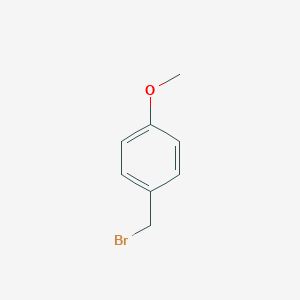

Bromure de 4-méthoxybenzyle

Vue d'ensemble

Description

Synthesis Analysis

4-Methoxybenzyl bromide can be synthesized from 4-methoxybenzaldehyde, as demonstrated through the preparation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide. The synthesis process involves the reduction of 4-methoxybenzaldehyde using sodium borohydride, followed by bromination with phosphorus bromide to yield 4-methoxybenzyl bromide (Hadanu et al., 2010). An alternative, environmentally friendly synthetic route starts with solvent-free reduction of p-anisaldehyde to produce 4-methoxybenzyl alcohol, which is then treated with phosphorus tribromide to obtain 4-methoxybenzyl bromide (Firdaus et al., 2010).

Molecular Structure Analysis

The structural properties of derivatives of benzyl bromide, including 4-methoxybenzyl bromide, have been determined using techniques such as powder X-ray diffraction. These studies help in understanding the compound's crystalline structure and its implications for reactivity and interaction with other molecules (Pan et al., 2005).

Chemical Reactions and Properties

4-Methoxybenzyl bromide undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been utilized in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its reactivity and potential in the synthesis of complex biomolecules (Takaku & Kamaike, 1982).

Physical Properties Analysis

The physical properties of 4-methoxybenzyl bromide, such as melting points and solubility, are essential for its handling and use in chemical synthesis. Unfortunately, specific studies focusing on the detailed physical properties of 4-methoxybenzyl bromide were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 4-methoxybenzyl bromide, including its reactivity with various nucleophiles and its role as a protecting group, have been explored in the context of organic synthesis. Its ability to undergo solvolysis and participate in nucleophilic substitutions makes it a valuable tool in synthetic chemistry (Liu et al., 1998).

Applications De Recherche Scientifique

Synthèse de composés organiques

Le bromure de 4-méthoxybenzyle est largement utilisé dans la synthèse de divers composés organiques . Sa réactivité permet la création de molécules complexes essentielles au développement de nouveaux produits pharmaceutiques, matériaux et produits chimiques.

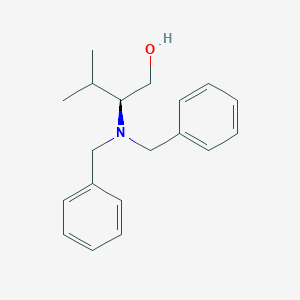

Groupe protecteur en synthèse organique

PMBBr sert de groupe protecteur pour les fonctionnalités hydroxyle en synthèse organique . Il est connu pour sa stabilité et peut être introduit dans des conditions douces, ce qui en fait un outil précieux pour les chimistes lors de la synthèse de molécules avec plusieurs sites réactifs.

Réactif dans les réactions organiques

En tant que réactif, PMBBr est impliqué dans de nombreuses réactions organiques . Il est particulièrement utile dans les réactions où il est nécessaire d'introduire un groupe benzyle, comme dans la synthèse du bromure de 4-chlorobenzyle et du bromure de 4-iodobenzyle.

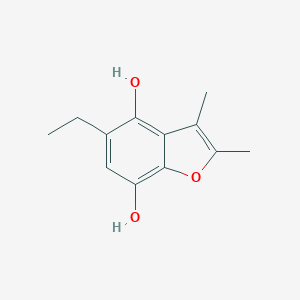

Bromation benzylique photochimique

PMBBr peut être généré in situ pour les processus de bromation benzylique photochimique . Cette application est importante dans la chimie en continu, offrant une méthode pour protéger efficacement les substrats aromatiques riches en électrons.

Élimination par traitement au DDQ

La protection offerte par PMBBr peut être éliminée sélectivement par traitement avec de la 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Cette déprotection sélective est cruciale dans les processus de synthèse en plusieurs étapes où un contrôle précis des groupes fonctionnels est requis.

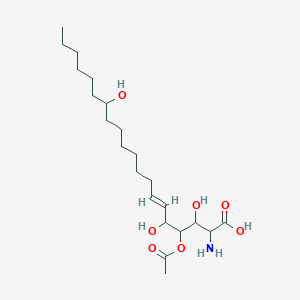

Synthèse de l'argentilactone

PMBBr a été utilisé dans la synthèse de ®-(-)-argentilactone . Cette application montre son utilité dans la synthèse de produits naturels complexes et de produits pharmaceutiques potentiels.

Mécanisme D'action

Target of Action

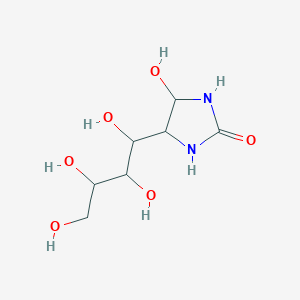

4-Methoxybenzyl bromide is primarily used as a reagent for the protection of hydroxyl groups . The hydroxyl groups are the primary targets of this compound. These groups are found in various biological molecules, including carbohydrates, nucleic acids, and proteins. By protecting these groups, 4-Methoxybenzyl bromide can prevent unwanted reactions during chemical synthesis .

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming an ether linkage, resulting in the protection of the hydroxyl group . This protection can be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong oxidizing agent .

Biochemical Pathways

It plays a crucial role in the synthesis of complex organic molecules, where it protects hydroxyl groups from reacting prematurely or in undesired ways .

Result of Action

The primary result of 4-Methoxybenzyl bromide’s action is the protection of hydroxyl groups, which allows for more controlled and precise chemical reactions . For example, it has been used in the synthesis of ®- (–)-argentilactone .

Action Environment

The action of 4-Methoxybenzyl bromide can be influenced by various environmental factors. For instance, it contains 3 wt. % K2CO3 as a stabilizer . The presence of this stabilizer can affect the compound’s reactivity. Furthermore, the compound’s reactivity can be influenced by the solvent used, the temperature, and the pH of the reaction environment.

Safety and Hazards

4-Methoxybenzyl bromide is hazardous and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Analyse Biochimique

Biochemical Properties

It is known to be used in the synthesis of ®- (–)-argentilactone . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to participate in reactions involving the protection of hydroxyl groups . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRWGTZFONRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181878 | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2746-25-0 | |

| Record name | 4-Methoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

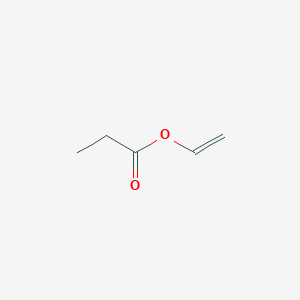

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-Methoxybenzyl bromide in organic synthesis?

A1: 4-Methoxybenzyl bromide is primarily used as a protecting group for alcohols and amines in organic synthesis. [, ] It is particularly useful for its ability to be selectively removed under mild conditions.

Q2: How does 4-Methoxybenzyl bromide react with alcohols to form protected derivatives?

A2: The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the benzylic carbon of 4-Methoxybenzyl bromide, leading to the displacement of the bromide ion and the formation of a 4-methoxybenzyl ether. This ether linkage serves as a protecting group for the alcohol functionality. []

Q3: Can you provide examples of specific applications of 4-Methoxybenzyl bromide in the synthesis of complex molecules?

A3: * Oligonucleotide synthesis: It has been successfully used to protect the 2'-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. []* Synthesis of Ferruginol: It was a key reagent in the coupling reaction for the synthesis of ferruginol, a precursor to taxodione, a naturally occurring diterpenoid with potential medicinal properties. []

Q4: Are there any studies on the kinetics and mechanism of reactions involving 4-Methoxybenzyl bromide?

A4: Yes, studies have investigated the solvolysis of 4-Methoxybenzyl bromide in various solvents. The observed linear correlation using the Grunwald–Winstein equation and the positive azide salt effect suggest significant nucleophilic solvent participation in the reaction mechanism. []

Q5: What is the impact of the 4-methoxy substituent on the reactivity of 4-Methoxybenzyl bromide?

A5: The 4-methoxy substituent, being an electron-donating group, increases the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity facilitates the protection of alcohols and other nucleophilic functional groups. []

Q6: Is there research on the synthesis of 4-Methoxybenzyl bromide using green chemistry principles?

A7: Yes, researchers have developed a green chemistry approach for the synthesis of (1)–N–4’– methoxybenzyl–1,10-phenanthrolinium bromide using solvent-free techniques, improving the sustainability of the process. []

Q7: What are the spectroscopic characteristics of 4-Methoxybenzyl bromide?

A8: While the provided abstracts do not offer specific spectroscopic details, 4-Methoxybenzyl bromide is typically characterized using techniques like IR, 1H-NMR, and mass spectrometry. These methods help confirm its structure and purity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)